4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11ClN2. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine, isopropyl, and methyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as aryl halides, in the presence of palladium catalysts to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, where its unique chemical properties contribute to the desired material characteristics.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agriculture, it may inhibit key enzymes in pests, leading to their death or reduced activity .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and applications.
4-Chloro-1-methyl-3,5-dimethyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole:
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H13ClN2 |
---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3 |
InChI-Schlüssel |
GFCOWNBPPBTMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(C)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.